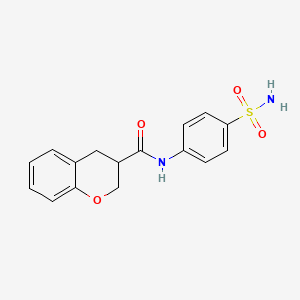
N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as SPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. SPC is a synthetic compound that belongs to the class of chromene derivatives, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Crystal Structure Analysis
One study focused on the crystal structures of derivatives closely related to the compound , emphasizing the planarity of the molecules and their conformations. This structural information is vital for understanding the compound's interactions at the molecular level (Gomes et al., 2015).
Chemosensor Development
Another area of research involves the development of fluorescence chemosensors based on similar chromene derivatives. These chemosensors demonstrate selective responses to specific ions, which could be pivotal for environmental monitoring and diagnostic applications (Meng et al., 2018).
Antimicrobial Agents
Some derivatives have been synthesized and evaluated for their antimicrobial activities, offering potential as new treatments for infections. The studies highlight the compound's utility in generating novel azole systems with significant antimicrobial properties (Azab et al., 2017).
Novel Synthesis Approaches
Research has also explored new synthetic pathways for creating derivatives of this compound. These methods aim to improve efficiency and yield, which are crucial for pharmaceutical and chemical manufacturing (Hassanin et al., 2018).
Antioxidant and Antibacterial Agents
There's also a focus on synthesizing chromene derivatives for their potential antioxidant and antibacterial activities. Such compounds could lead to new treatments for oxidative stress-related diseases and bacterial infections (Subbareddy & Sumathi, 2017).
Mechanism of Action
Target of Action
The compound N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE primarily targets Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs) . COX-2 is an enzyme that plays a significant role in inflammation and pain, making it a common target for anti-inflammatory drugs . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit significant in vitro anti-inflammatory efficacy, leading to effective inhibition of COX enzymes . It also inhibits the activity of Carbonic Anhydrases, which are involved in various physiological and pathological processes .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway that leads to the formation of prostaglandins and leukotrienes, compounds that mediate inflammatory responses . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The inhibition of Carbonic Anhydrases disrupts the balance of carbon dioxide and bicarbonate in the body, which can affect various physiological processes .
Result of Action
The primary result of the compound’s action is the reduction of inflammation. It achieves this by inhibiting the activity of COX-2, thereby preventing the formation of prostaglandins that mediate inflammation . Additionally, by inhibiting Carbonic Anhydrases, it can potentially affect various physiological processes, although the specific molecular and cellular effects would depend on the particular Carbonic Anhydrase isoforms being inhibited .
Biochemical Analysis
Biochemical Properties
The compound has been synthesized as a potential inhibitor of SARS-CoV-2 proteases . It interacts with the SARS-CoV-2 main protease (Mpro) enzyme, which plays a vital role in viral replication .
Cellular Effects
N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE has shown to have a significant impact on cellular processes. It exhibits good binding affinity to the SARS-CoV-2 Mpro enzyme, influencing the function of the virus at the cellular level .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the active site of the SARS-CoV-2 Mpro enzyme . This interaction potentially inhibits the enzyme, thereby affecting the replication of the virus .
Temporal Effects in Laboratory Settings
The compound has shown promising results in in silico analysis .
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-23(20,21)14-7-5-13(6-8-14)18-16(19)12-9-11-3-1-2-4-15(11)22-10-12/h1-8,12H,9-10H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRWNRPTQTMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

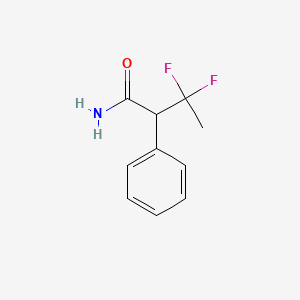
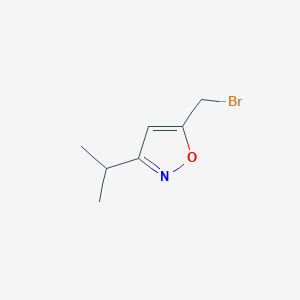

![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2799058.png)

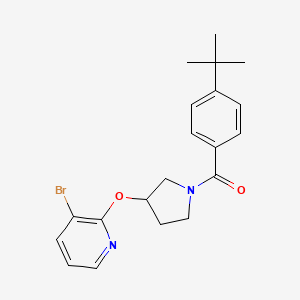
![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid](/img/structure/B2799066.png)
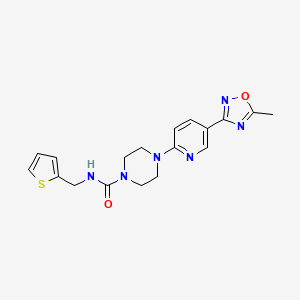
![N-[2-(4-{1-[(2,6-dichlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2799068.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2799071.png)
![Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2799072.png)
![6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2799073.png)
![N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799076.png)